![molecular formula C16H11F2N3O3S2 B2799893 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 302951-73-1](/img/structure/B2799893.png)
2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the linear formula C10H6F2N2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting various biological activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving “2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” are not detailed in the available resources, thiazole derivatives are known to exhibit various biological activities, which can be affected by substituents on a particular position of the thiazole ring .Scientific Research Applications
- Compound 4 , which contains a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits potent inhibitory activity against microbes. Its minimum inhibitory concentration (MIC) is approximately 1.4 µM, comparable to the standard drug vancomycin .
- While not highly selective, this compound shows weak COX-1 inhibitory activity (IC50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC50 = 5.12 μM) .
- The compound’s interaction with peptides and drugs has been studied, revealing emergent antibacterial properties. Further investigations are needed to understand its mechanism of action .
Antimicrobial Activity
Cyclooxygenase (COX) Inhibition
Emergent Antibacterial Activity
Mechanism of Action
- Thiazoles are known to participate in various biological processes due to their structural versatility. They can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .
Target of Action
properties
IUPAC Name |
2,6-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-12-2-1-3-13(18)14(12)15(22)20-10-4-6-11(7-5-10)26(23,24)21-16-19-8-9-25-16/h1-9H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIGOVMWKTWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.